Corallocin A

Neurotrophic factors NGF induction Neurite outgrowth

Corallocin A is a structurally defined isoindolinone meroterpenoid that offers a clean dual NGF/BDNF induction profile without the antiproliferative effects seen in Corallocin B. Its convergent total synthesis via Suzuki-Miyaura coupling ensures reliable, scalable access independent of natural extract variability. Researchers profiling neurotrophin signaling, SAR, or Lion's Mane constituent activity choose Corallocin A for its unambiguous mechanism and synthetic reproducibility.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 2002492-43-3
Cat. No. B13429621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorallocin A
CAS2002492-43-3
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)CCC=C(C)C(=O)O
InChIInChI=1S/C19H22O6/c1-11(5-4-6-12(2)18(21)22)7-8-13-16(24-3)9-14-15(17(13)20)10-25-19(14)23/h6-7,9,20H,4-5,8,10H2,1-3H3,(H,21,22)/b11-7+,12-6+
InChIKeySJLLKLUVRUWXCJ-IAVOFVOCSA-N
Commercial & Availability
Standard Pack Sizes75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corallocin A (CAS 2002492-43-3): Compound Overview and Sourcing Context


Corallocin A (CAS 2002492-43-3; C19H22O6; MW 346.4 g/mol) is a natural isoindolinone/benzofuranone meroterpenoid originally isolated from the basidiomycete mushroom Hericium coralloides and also identified in H. erinaceus (Lion's Mane) [1]. The compound was first reported in 2016 and a convergent total synthesis was subsequently established in 2021, enabling reliable access for research procurement [2]. Corallocin A exhibits a dual biological profile: (1) induction of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in human astrocytes, and (2) potent antibacterial activity against both Gram-positive and Gram-negative pathogens [3].

Corallocin A (CAS 2002492-43-3): Why Structurally Similar Analogs Are Not Interchangeable


Within the Hericium-derived isoindolinone family, subtle structural variations yield functionally distinct biological outcomes that preclude generic substitution. Corallocin A differs from Corallocin B and Corallocin C in key functional group arrangements, resulting in divergent neurotrophin induction patterns and distinct secondary activities [1]. While Corallocin A exhibits robust dual NGF and BDNF induction in human astrocytes, Corallocin B demonstrates preferential antiproliferative activity against cancer cell lines (HUVEC IC50 2.1 μM, MCF-7 IC50 9.2 μM) with comparatively weaker neurotrophic effects [1]. Similarly, among the broader class of Hericium neurotrophic compounds (hericenones, erinacines), each analog displays unique molecular targets and signaling pathway activation profiles. Furthermore, Corallocin A should not be confused with the structurally unrelated coralmycin class of antibacterial depsipeptides, despite nomenclature similarity. The evidence presented below establishes quantifiable differentiation for informed procurement decisions.

Corallocin A (CAS 2002492-43-3): Quantified Differentiation Evidence for Procurement Evaluation


Neurotrophic Potency Ranking: Corallocin A vs. Isohericerinol A and Hericerin in NGF Induction

In a comparative study of four isoindolinone compounds isolated from Hericium erinaceus, Corallocin A demonstrated intermediate neurotrophic potency, ranking second among the four compounds tested for nerve growth factor (NGF) production induction in C6 glioma cells. Isohericerinol A exhibited the strongest NGF induction, followed by Corallocin A, then Hericerin, with N-de-phenylethyl isohericerin showing the weakest activity [1]. This intermediate potency profile positions Corallocin A as a valuable reference compound for structure-activity relationship (SAR) studies examining the balance between neurotrophic efficacy and potential off-target effects.

Neurotrophic factors NGF induction Neurite outgrowth C6 glioma cells

Corallocin A Neurotrophin Induction Specificity vs. Corallocin B and Corallocin C in Human Astrocytes

The three corallocin congeners (A, B, and C) exhibit distinct and non-redundant neurotrophin induction profiles in human 1321N1 astrocytes. Corallocin A induces both nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) expression. In contrast, Corallocin B and Corallocin C induce different patterns of neurotrophin expression, with Corallocin B additionally demonstrating antiproliferative activity against human endothelial (HUVEC) and cancer cell lines (MCF-7, KB-3-1) that is absent in Corallocin A [1]. This differential induction profile underscores that the three corallocins are not functionally interchangeable despite their structural similarity.

Neurotrophin induction NGF BDNF Human 1321N1 astrocytes

Corallocin A Synthetic Accessibility: Convergent Total Synthesis via Suzuki-Miyaura Coupling

Corallocin A benefits from a well-established convergent total synthesis route reported in 2021, enabling reliable and scalable procurement independent of natural source extraction. The synthesis employs a Suzuki-Miyaura coupling as the key convergent step, proceeding with high stereoselectivity and good yield, followed by Vilsmeier-Haack formylation and Wittig olefination [1]. The Suzuki coupling step produces the desired (E)-isomer in 74% yield with 19% (Z)-isomer formation under the reported conditions [2]. This synthetic accessibility contrasts with many related Hericium-derived natural products that lack established total synthesis routes, making Corallocin A a more reliably sourceable compound for research applications.

Total synthesis Suzuki-Miyaura coupling Chemical procurement Synthetic accessibility

Distinction from Nomenclature-Confused Coralmycins: Separate Compound Class with Different Biological Activity Profile

Due to nomenclatural similarity, Corallocin A is frequently confused with the coralmycin class of antibacterial depsipeptides (coralmycin A, coralmycin B) isolated from the myxobacterium Corallococcus coralloides M23. These are entirely distinct chemical entities with different molecular structures, biological sources, and activity profiles. Coralmycin A exhibits potent antibacterial activity against Gram-negative pathogens (E. coli, P. aeruginosa, A. baumannii, K. pneumoniae MICs 0.1-4 μg/mL) and Gram-positive clinical isolates (MRSA MIC90 1 mg/L) [1] [2], whereas Corallocin A is a neurotrophin-inducing isoindolinone from mushroom sources. Proper compound identification is essential for procurement accuracy and experimental validity.

Compound identity verification Nomenclature disambiguation Antibacterial activity Procurement accuracy

Corallocin A (CAS 2002492-43-3): Validated Research and Industrial Application Scenarios


Neurotrophic Factor Induction Research Requiring Selective NGF/BDNF Dual Activity

Based on the evidence that Corallocin A induces both NGF and BDNF expression in human astrocytes without the antiproliferative activity exhibited by Corallocin B [1], this compound is optimally suited for research investigating neurotrophic factor signaling in neuronal survival, differentiation, and neuroprotection. Studies requiring a pure neurotrophic stimulus without confounding cytotoxic or antiproliferative effects should select Corallocin A over Corallocin B. The compound's intermediate NGF induction potency (Rank 2 among four related isoindolinones) further positions it as a useful moderate-efficacy reference compound for dose-response and SAR studies [2].

Structure-Activity Relationship (SAR) Studies of Hericium-Derived Isoindolinones

Corallocin A serves as a key structural reference in the isoindolinone/benzofuranone meroterpenoid SAR landscape. Its established convergent total synthesis via Suzuki-Miyaura coupling provides a platform for analog generation and functional group modification [1]. Researchers investigating the structural determinants of neurotrophin induction specificity can utilize Corallocin A as a synthetic template for systematic derivatization, enabling precise mapping of functional group contributions to biological activity. The comparison of Corallocin A's dual NGF/BDNF induction pattern with Corallocin B and C's distinct profiles provides a foundation for understanding how subtle structural variations govern neurotrophin selectivity [2].

Comparative Neurochemistry of Lion's Mane (Hericium) Bioactive Constituents

Corallocin A is one of the four major neurotrophic isoindolinones identified in Hericium erinaceus (Lion's Mane), alongside hericerin, isohericerinol A, and N-de-phenylethyl isohericerin [1]. Research programs investigating the molecular basis of Lion's Mane's reported cognitive and neuroprotective effects require Corallocin A as a defined chemical standard for component-specific activity attribution. The compound's established NGF/BDNF dual induction profile supports its use in dissecting the individual contributions of Hericium constituents to observed neurotrophic outcomes, enabling evidence-based nutraceutical and pharmacological development.

Chemical Reference Standard for Analytical Method Development

With a fully characterized molecular structure (C19H22O6; MW 346.4), established total synthesis, and spectroscopic data available from both isolation and synthesis reports [1] [2], Corallocin A is suitable as an analytical reference standard for LC-MS, HPLC, and NMR method development targeting Hericium-derived natural products. The compound's distinct retention characteristics and spectral fingerprint enable its use in quality control, authentication, and quantification of Hericium extracts and formulations. This application leverages the compound's synthetic accessibility to provide consistent, high-purity reference material independent of natural product batch variability.

Technical Documentation Hub

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